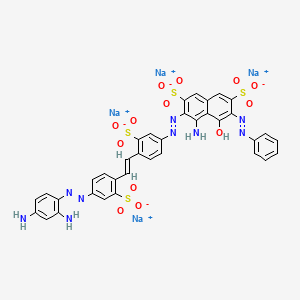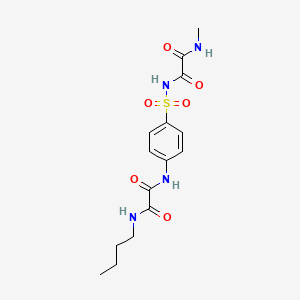
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C30-nbome is a member of the NBOMe family, a class of potent synthetic stimulants and hallucinogens. These compounds are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin. NBOMe compounds contain a N-(2-methoxy)benzyl substituent, which significantly increases their affinity for serotonin receptors, particularly the 5-HT2A receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C30-nbome typically involves the reaction of a 2C compound with a methoxybenzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the 2C compound attacks the electrophilic carbon of the methoxybenzyl halide, forming the NBOMe derivative .
Industrial Production Methods
Industrial production of NBOMe compounds, including C30-nbome, often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and potency .
Analyse Chemischer Reaktionen
Types of Reactions
C30-nbome undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxybenzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions include various substituted phenethylamines, which can exhibit different pharmacological properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
C30-nbome has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of NBOMe compounds.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and its role in neuropharmacology.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Wirkmechanismus
C30-nbome exerts its effects primarily through its high affinity for the serotonin 5-HT2A receptor. It acts as a full agonist, leading to the activation of this receptor and subsequent downstream signaling pathways. This activation results in altered perception, mood, and cognition, characteristic of hallucinogenic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
Comparison
C30-nbome is unique due to its specific substitution pattern, which confers higher potency and selectivity for the 5-HT2A receptor compared to its analogs. While all NBOMe compounds share a common mechanism of action, the differences in their chemical structure can lead to variations in their pharmacological effects and toxicity profiles .
Eigenschaften
CAS-Nummer |
1445574-98-0 |
|---|---|
Molekularformel |
C20H26ClNO5 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H26ClNO5/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4/h8-11,22H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
ZQYYVTABADQBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


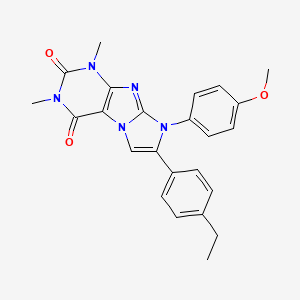

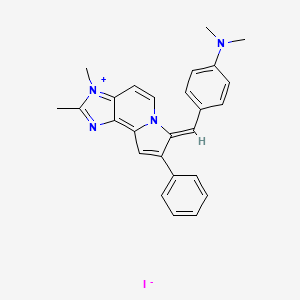
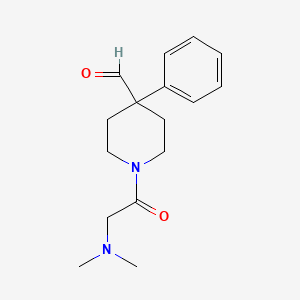
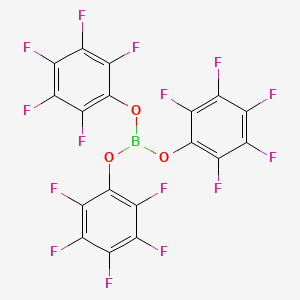

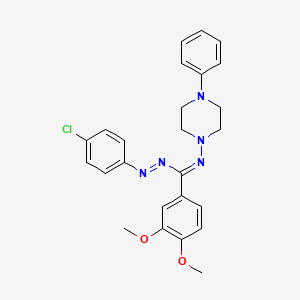
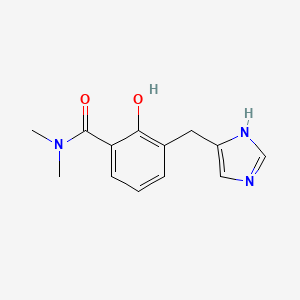
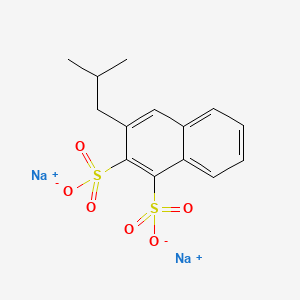

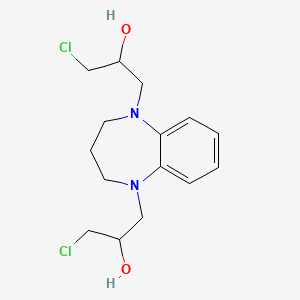
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
